molecular formula C16H16N2O2 B4912475 6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4912475
M. Wt: 268.31 g/mol
InChI Key: VFJSYAPZOOTDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with methoxybenzyl chloride under basic conditions to form the intermediate 3-methylphenoxy methoxybenzyl ether. This intermediate is then subjected to cyclization with o-phenylenediamine in the presence of a suitable catalyst to yield the final benzodiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-3-5-13(8-11)20-10-16-17-14-7-6-12(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJSYAPZOOTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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